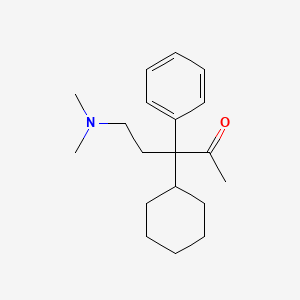
3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one is an organic compound with a complex structure that includes cyclohexyl, dimethylamino, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexyl ketone with a suitable phenyl-substituted reagent, followed by the introduction of a dimethylamino group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The specific molecular targets and pathways involved depend on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclohexyl-5-(4-dimethylamino-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-Cyclohexyl-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-4-one
- 3-Cyclohexyl-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-Cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
7468-42-0 |
|---|---|
Formule moléculaire |
C19H29NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
3-cyclohexyl-5-(dimethylamino)-3-phenylpentan-2-one |
InChI |
InChI=1S/C19H29NO/c1-16(21)19(14-15-20(2)3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4,6-7,10-11,18H,5,8-9,12-15H2,1-3H3 |
Clé InChI |
OZVIMGCKCYUQDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCN(C)C)(C1CCCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















